molecular formula C16H15NO B14534403 2-(4-Methoxyphenyl)-6-methyl-1H-indole CAS No. 62613-51-8

2-(4-Methoxyphenyl)-6-methyl-1H-indole

Cat. No.: B14534403
CAS No.: 62613-51-8
M. Wt: 237.30 g/mol
InChI Key: NABGUDDDQAZGEK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-methyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core with a methoxyphenyl group at the 2-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring. For this compound, 4-methoxyphenylhydrazine and 6-methyl-2-butanone can be used as starting materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-(4-Methoxyphenyl)-6-methyl-1H-indole has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethanol: Used as an internal standard in catalysis reactions.

    4-Methoxyphenylacetic acid: Involved in the synthesis of various organic compounds.

    4-Methoxyamphetamine: Acts as a serotonin releasing agent.

Uniqueness

2-(4-Methoxyphenyl)-6-methyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

62613-51-8

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-methyl-1H-indole

InChI

InChI=1S/C16H15NO/c1-11-3-4-13-10-16(17-15(13)9-11)12-5-7-14(18-2)8-6-12/h3-10,17H,1-2H3

InChI Key

NABGUDDDQAZGEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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